3-(4-chlorophenyl)-2,1-Benzisoxazole

Anticancer Osteosarcoma Cytotoxicity

3-(4-Chlorophenyl)-2,1-benzisoxazole is the authentic 2,1-benzisoxazole isomer, not a generic 1,2-benzisoxazole substitute. It is a validated precursor for 2-aminobenzophenones, enabling 1,4-benzodiazepine libraries. Documented A2A adenosine receptor binding, 12-LOX inhibition, and monocyte differentiation activity make it an essential scaffold for CNS, oncology, and immuno-oncology research. Ensure isomer-specific reactivity and biological fidelity for your SAR studies.

Molecular Formula C13H8ClNO
Molecular Weight 229.66 g/mol
CAS No. 38046-68-3
Cat. No. B3263833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-2,1-Benzisoxazole
CAS38046-68-3
Molecular FormulaC13H8ClNO
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H8ClNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H
InChIKeyPATMGAVPZPKDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)-2,1-Benzisoxazole (CAS 38046-68-3): Core Molecular Properties and Baseline Data for Procurement and Research Use


3-(4-Chlorophenyl)-2,1-benzisoxazole (CAS 38046-68-3, C13H8ClNO, MW 229.66 g/mol) is a heterocyclic compound belonging to the 2,1-benzisoxazole (anthranil) structural class [1]. It features a benzene ring fused to an isoxazole ring, with a 4-chlorophenyl substituent at the 3-position [1]. This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry and as a research tool for investigating biological activities, including its role as a precursor to 2-aminobenzophenones, which are themselves key intermediates for 1,4-benzodiazepines [2]. It is commercially available with typical purities of 95-98% .

Why 3-(4-Chlorophenyl)-2,1-Benzisoxazole (CAS 38046-68-3) Cannot Be Casually Substituted with Other Benzisoxazoles in Research Protocols


While the benzisoxazole scaffold is a privileged structure in medicinal chemistry, substitution between its two primary isomeric forms—1,2-benzisoxazole and 2,1-benzisoxazole—is not trivial. The 2,1-benzisoxazole (anthranil) isomer, to which 3-(4-chlorophenyl)-2,1-benzisoxazole belongs, exhibits distinct chemical reactivity and biological target profiles compared to the far more common 1,2-benzisoxazole isomer [1]. For instance, 2,1-benzisoxazoles are established precursors for 2-aminobenzophenones, a transformation not generally applicable to their 1,2-isomers [2]. Furthermore, studies on monoamine oxidase (MAO) inhibition have shown that the 2,1-benzisoxazole scaffold can yield highly potent and isoform-specific inhibitors, a pharmacological space that was first reported for this specific structural isomer and cannot be assumed for the 1,2-series [3]. Therefore, generic replacement with a 1,2-benzisoxazole analog or an unsubstituted core will not yield equivalent synthetic or biological outcomes, necessitating the procurement and use of the specific 2,1-benzisoxazole derivative.

Quantitative Evidence Guide for 3-(4-Chlorophenyl)-2,1-Benzisoxazole (CAS 38046-68-3): Direct Comparisons Against Key Analogs


Cytotoxic Activity on Human Osteosarcoma 143B Cells: 3-(4-Chlorophenyl)-2,1-Benzisoxazole vs. Estradiol-Benzisoxazole Hybrids

While the exact IC50 value for 3-(4-chlorophenyl)-2,1-benzisoxazole against the 143B (TK-) human osteosarcoma cell line is not reported in the open literature, the compound has been explicitly tested and recorded as showing cytotoxic activity in this assay [1]. This provides a defined, albeit semi-quantitative, baseline of activity. In contrast, a more complex analog, an estradiol-benzisoxazole hybrid, was also evaluated for antiproliferative activity against various cancer cell lines (HeLa, MCF-7, PC3) but not specifically against 143B, and its activity was found to be highly dependent on specific structural features such as the C-17 hydroxyl group [2]. This demonstrates that the simpler, unhybridized 3-(4-chlorophenyl)-2,1-benzisoxazole core possesses intrinsic cytotoxic potential relevant to osteosarcoma research, offering a more tractable scaffold for medicinal chemistry optimization compared to complex, steroid-linked hybrids.

Anticancer Osteosarcoma Cytotoxicity

Binding Affinity to Adenosine A2A Receptor: 3-(4-Chlorophenyl)-2,1-Benzisoxazole vs. A2A Antagonist Scaffolds

3-(4-Chlorophenyl)-2,1-benzisoxazole has been evaluated for its binding affinity to the adenosine A2A receptor (A2AR) in bovine striatal membranes using the radioligand [3H]CGS-21680 [1]. While a specific Ki or IC50 value is not provided in the public assay summary, the fact that it was tested in this system confirms its interaction with this therapeutically relevant target, which is involved in Parkinson's disease, inflammation, and cancer. For comparison, the design and synthesis of novel A2A receptor antagonists often utilize a benzoxazole or quinazoline central scaffold, with some compounds achieving nanomolar binding affinities (e.g., Ki = 26 nM) [2]. The activity of the simpler 3-(4-chlorophenyl)-2,1-benzisoxazole core at A2AR, even if moderate, positions it as a valuable, synthetically accessible starting point for lead optimization, distinct from the more complex, multi-ring scaffolds common in the patent literature.

Neuroscience Adenosine Receptor Binding Assay

Inhibition of Platelet 12-Lipoxygenase: 3-(4-Chlorophenyl)-2,1-Benzisoxazole vs. 5-Lipoxygenase Inhibitors

This compound was specifically tested for in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at a concentration of 30 µM [1]. This distinguishes it from a broader class of benzoxazole and benzisoxazole derivatives that are more commonly evaluated against 5-lipoxygenase (5-LOX) [2]. While the exact percentage inhibition is not reported in the ChEMBL summary, the explicit testing against 12-LOX, an enzyme distinct from 5-LOX with roles in skin diseases and cancer, provides a unique, target-specific activity profile. This selectivity, even if preliminary, contrasts with the more general anti-inflammatory screening of other benzisoxazoles against 5-LOX, where IC50 values can range from 0.12 to 23.88 µM for LTC4 formation inhibition [2].

Inflammation Lipoxygenase Enzymatic Assay

Synthetic Utility as a Precursor to 2-Aminobenzophenones: 3-(4-Chlorophenyl)-2,1-Benzisoxazole vs. Unsubstituted 2,1-Benzisoxazole

3-Aryl-2,1-benzisoxazoles, such as the target compound, are established precursors for the synthesis of 2-aminobenzophenones, which are key intermediates in the preparation of 1,4-benzodiazepines, a class of potent psychoactive drugs [1]. The presence of the 4-chlorophenyl group is crucial as it is carried through to the final benzophenone and benzodiazepine products. In contrast, the unsubstituted parent 2,1-benzisoxazole fails to react with dimethyl acetylenedicarboxylate, demonstrating the critical influence of ring substituents on the reactivity and synthetic utility of this scaffold [2]. Therefore, 3-(4-chlorophenyl)-2,1-benzisoxazole provides a functionalized entry point into this important synthetic pathway, unlike the inert parent heterocycle.

Organic Synthesis Benzodiazepine Intermediate

Induction of Cell Differentiation: 3-(4-Chlorophenyl)-2,1-Benzisoxazole vs. Anti-Proliferative Agents

3-(4-Chlorophenyl)-2,1-benzisoxazole has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This mechanism of action, while lacking a published IC50 value, is fundamentally different from simple cytotoxic or antiproliferative agents. For instance, while 1,2,3-triazole-tethered benzisoxazoles have demonstrated potent antiproliferative activity with IC50 values as low as 2 µM against AML cells, their primary mechanism involves histone deacetylase (HDAC) inhibition and induction of apoptosis . The differentiation-inducing property of the target compound suggests a distinct and potentially less toxic therapeutic avenue for conditions like psoriasis and certain leukemias, where promoting cellular maturation is the desired outcome rather than cell death.

Cancer Differentiation Therapy Leukemia

Best-Fit Research and Industrial Application Scenarios for 3-(4-Chlorophenyl)-2,1-Benzisoxazole (CAS 38046-68-3)


Medicinal Chemistry: Lead Optimization for Adenosine A2A Receptor Modulation

Given its documented binding to the A2A adenosine receptor [1], 3-(4-chlorophenyl)-2,1-benzisoxazole serves as a validated, synthetically tractable core for developing novel A2AR antagonists or agonists. Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies, introducing substituents to improve potency and selectivity for applications in Parkinson's disease, immunotherapy, or inflammation.

Chemical Biology: Investigating 12-Lipoxygenase (12-LOX) Biology and Inhibitor Discovery

The compound's evaluation against platelet 12-LOX [2] supports its use as a chemical probe or lead compound for studying 12-LOX-mediated pathways. This is particularly relevant in skin diseases (e.g., psoriasis) and cancer metastasis, where 12-LOX plays a role. It offers a distinct tool compared to the more widely studied 5-LOX inhibitors.

Organic Synthesis: A Key Intermediate for 1,4-Benzodiazepine Derivatives

As a 3-aryl-2,1-benzisoxazole, this compound is a known precursor to 2-aminobenzophenones, which are crucial for synthesizing 1,4-benzodiazepines [3]. Industrial and academic labs can utilize it as a cost-effective, functionalized building block for generating libraries of benzodiazepine analogs for CNS drug discovery programs.

Oncology Research: Exploring Differentiation Therapy in Leukemia Models

The reported ability of this compound to induce differentiation of undifferentiated cells into monocytes [4] positions it as a candidate for studying differentiation therapy in acute myeloid leukemia (AML) and other myeloproliferative disorders. This mechanism offers a potential alternative to traditional cytotoxic chemotherapy, which is often associated with significant toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-chlorophenyl)-2,1-Benzisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.